An In-Depth Technical Guide to the Structural Elucidation of 5-Chloro-2-hydroxy-2'-methylbenzophenone
An In-Depth Technical Guide to the Structural Elucidation of 5-Chloro-2-hydroxy-2'-methylbenzophenone
Abstract
Substituted benzophenones are a critical class of compounds, serving as foundational scaffolds in medicinal chemistry, photochemistry, and materials science. Their utility is intrinsically linked to their precise three-dimensional structure, which dictates their chemical reactivity and biological activity. This guide provides a comprehensive, in-depth framework for the complete chemical structure analysis of a specific, nuanced isomer: 5-Chloro-2-hydroxy-2'-methylbenzophenone. While this exact isomer is not extensively documented in public literature, this whitepaper leverages established analytical principles and data from closely related analogues to construct a robust, multi-technique workflow. We will detail the causality behind experimental choices, present self-validating protocols, and integrate data from spectroscopic and crystallographic methods to achieve unambiguous structural confirmation. This document is intended for researchers, scientists, and drug development professionals who require a rigorous and authoritative approach to molecular characterization.
Introduction and Molecular Overview
The benzophenone core, consisting of two phenyl rings attached to a central carbonyl group, offers a versatile template for chemical modification. The specific substitution pattern of 5-Chloro-2-hydroxy-2'-methylbenzophenone introduces several key features that influence its properties and require a meticulous analytical approach:
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Intramolecular Hydrogen Bonding: The hydroxyl group at the 2-position is sterically poised to form a strong intramolecular hydrogen bond with the carbonyl oxygen. This interaction significantly impacts the molecule's conformation and its spectroscopic signature.
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Asymmetric Substitution: The chloro and methyl groups on separate rings create an asymmetric molecule, which is critical for its interaction with chiral environments, such as biological receptors.
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Electronic Effects: The electron-withdrawing nature of the chlorine atom and the electron-donating effect of the methyl and hydroxyl groups modulate the electronic density across the aromatic systems, influencing reactivity and spectroscopic shifts.
Given the scarcity of published data for this precise isomer, our strategy is to outline a definitive analytical workflow, using data from analogues like 5-Chloro-2-hydroxybenzophenone and 2'-Chloro-2-hydroxy-5-methylbenzophenone to predict expected outcomes and guide the analytical process.
Caption: Molecular structure of 5-Chloro-2-hydroxy-2'-methylbenzophenone.
Physicochemical Properties and Synthetic Strategy
A foundational step in analysis is to predict the compound's basic properties and understand its synthetic origin, which can inform potential impurities.
Predicted Physicochemical Data
The following properties are estimated based on the molecular structure and data from close analogues.[1][2]
| Property | Predicted Value | Rationale / Source |
| Molecular Formula | C₁₄H₁₁ClO₂ | Derived from structure |
| Molecular Weight | 246.69 g/mol | Derived from formula[2] |
| CAS Number | Not Assigned | Specific isomer not found in major databases |
| XLogP3 | ~3.6 | Estimated based on similar structures[1] |
| Appearance | White to yellow crystalline powder | Common for this class of compounds[3] |
| Melting Point | 75-80 °C (estimated) | Based on analogue 2'-Chloro-2-hydroxy-5-methylbenzophenone |
Synthetic Pathway Overview: Friedel-Crafts Acylation
A probable synthetic route involves a Friedel-Crafts acylation reaction. Understanding this pathway is crucial for anticipating potential side products or unreacted starting materials during purity analysis. A common approach involves reacting 4-chlorophenol with 2-methylbenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃), followed by a Fries rearrangement to achieve the desired substitution pattern.[4][5]
Caption: Plausible synthetic workflow for the target compound.
Core Spectroscopic Analysis
Spectroscopy is the cornerstone of structural elucidation. The following techniques, when used in concert, provide a detailed picture of the molecule's connectivity and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for determining the precise carbon-hydrogen framework of an organic molecule.
Expert Insight: The choice of solvent is critical. Deuterated chloroform (CDCl₃) is a common starting point. However, if the hydroxyl proton signal is too broad or exchanges, switching to DMSO-d₆ can sharpen the peak, making it observable and useful for 2D NMR correlations.
¹H NMR Predictions:
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Hydroxyl Proton (-OH): A single proton, significantly deshielded (δ 11-12 ppm) due to strong intramolecular hydrogen bonding with the carbonyl oxygen. The signal will likely be a broad singlet.
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Aromatic Protons (Ar-H): A total of 7 protons in the aromatic region (δ 7-8 ppm). The specific splitting patterns (doublets, triplets, doublet of doublets) will be complex due to the substitution. Protons ortho to the carbonyl group will be the most downfield.
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Methyl Protons (-CH₃): A sharp singlet integrating to 3 protons, expected in the upfield region of the aromatic spectrum (δ ~2.3-2.5 ppm).
¹³C NMR Predictions:
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Carbonyl Carbon (C=O): The most downfield signal, expected around δ 190-200 ppm.
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Aromatic Carbons: 12 distinct signals are expected in the δ 110-160 ppm range. The carbon bearing the hydroxyl group will be the most shielded in its ring, while the carbon attached to the chlorine will also show a characteristic shift.
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Methyl Carbon (-CH₃): An upfield signal around δ 20-25 ppm.
Definitive Assignment with 2D NMR:
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COSY (Correlation Spectroscopy): Establishes proton-proton (¹H-¹H) coupling networks within each aromatic ring, confirming which protons are adjacent.
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HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with its directly attached carbon. This is essential for assigning the carbon signals.
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HMBC (Heteronuclear Multiple Bond Correlation): Maps long-range (2-3 bond) correlations between protons and carbons. This is the key experiment to link the two aromatic rings across the carbonyl group and to definitively place the methyl group by observing its correlation to the neighboring aromatic carbons.
Experimental Protocol: NMR Sample Preparation
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Accurately weigh 5-10 mg of the purified, dry compound.
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Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.
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Transfer the solution to a 5 mm NMR tube using a pipette.
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Cap the NMR tube and carefully place it in the NMR spectrometer's autosampler or probe.
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Acquire standard ¹H, ¹³C, COSY, HSQC, and HMBC spectra following instrument-specific standard operating procedures.
Mass Spectrometry (MS)
MS provides the molecular weight and crucial fragmentation information, which acts as a fingerprint for the molecule.
Expert Insight: The presence of a single chlorine atom provides a self-validating feature in the mass spectrum. A characteristic isotopic pattern of two peaks for the molecular ion—[M]⁺ and [M+2]⁺—in an approximate 3:1 ratio of intensity is definitive proof of a monochlorinated compound.
| Analysis | Expected Result | Significance |
| Molecular Ion ([M]⁺) | m/z 246 | Corresponds to the molecular weight of C₁₄H₁₁³⁵ClO₂. |
| Isotope Peak ([M+2]⁺) | m/z 248 | Confirms the presence of one chlorine atom (³⁷Cl isotope). |
| Key Fragments | Predicted m/z: 139, 111 | Likely fragments from cleavage around the carbonyl, corresponding to the [C₇H₄ClO]⁺ and [C₇H₇O]⁺ ions. |
Experimental Protocol: GC-MS Analysis
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Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.
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Inject 1 µL of the solution into the GC-MS instrument.
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Use a standard temperature program for the GC oven (e.g., ramp from 50°C to 280°C) to ensure separation from any impurities.
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Acquire mass spectra in electron ionization (EI) mode, scanning a mass range of m/z 40-400.
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Analyze the resulting total ion chromatogram for purity and the mass spectrum of the main peak for molecular weight and fragmentation.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups.
| Functional Group | Expected Wavenumber (cm⁻¹) | Appearance |
| O-H Stretch | 3100-3300 (broad) | Broad due to strong intramolecular hydrogen bonding. |
| Aromatic C-H Stretch | 3000-3100 (sharp) | Multiple sharp peaks are typical. |
| C=O Stretch | 1630-1650 | Lower than a typical ketone (~1715 cm⁻¹) due to conjugation and hydrogen bonding. |
| C=C Stretch (Aromatic) | 1450-1600 | Several sharp bands. |
| C-Cl Stretch | 750-800 | A strong, sharp band in the fingerprint region. |
Advanced Structural and Purity Analysis
While spectroscopy provides the molecular connectivity, the following techniques give a definitive 3D structure and assess sample purity with high confidence.
Single-Crystal X-ray Diffraction
This is the unequivocal gold standard for determining the three-dimensional structure of a crystalline solid. It provides precise measurements of bond lengths, bond angles, and the torsional angle between the two phenyl rings.[6][7]
Expert Insight: The key to this technique is growing a high-quality single crystal. This can be challenging and often requires screening various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion). The resulting crystallographic data not only confirms the structure but also reveals how the molecules pack in the solid state, which can be important for formulation and drug development.[6]
Protocol: Crystal Growth (Slow Evaporation)
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Prepare a saturated solution of the highly purified compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture).
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Lightly cover the container (e.g., with perforated parafilm) to allow for slow evaporation of the solvent over several days to weeks at a constant temperature.
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Monitor for the formation of small, well-defined, transparent crystals.
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Carefully select a suitable crystal and mount it on the goniometer of a single-crystal X-ray diffractometer for data collection.
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary method for determining the purity of a compound and for its preparative purification.
Expert Insight: Method development should focus on achieving baseline separation of the main peak from any potential impurities, such as unreacted starting materials or regioisomers formed during the synthesis. A photodiode array (PDA) detector is highly recommended as it provides UV-Vis spectral data for each peak, helping to identify and characterize impurities.[8]
Protocol: Reverse-Phase HPLC Purity Analysis
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Column: C18, 4.6 x 150 mm, 5 µm particle size.
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Mobile Phase A: Water with 0.1% Formic Acid.
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Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
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Gradient: Start with 50% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
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Flow Rate: 1.0 mL/min.
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Detection: UV at 254 nm and 340 nm (benzophenones typically have strong absorbance at multiple wavelengths).[9]
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Injection Volume: 10 µL of a ~0.5 mg/mL solution in acetonitrile.
Integrated Analytical Workflow
Caption: Integrated workflow for the complete structural analysis.
Conclusion
The structural elucidation of a novel or sparsely documented compound like 5-Chloro-2-hydroxy-2'-methylbenzophenone demands a rigorous, multi-faceted analytical strategy. By integrating the definitive connectivity data from 1D and 2D NMR, the molecular weight and elemental information from mass spectrometry, and the functional group confirmation from IR spectroscopy, a confident structural hypothesis can be formed. This hypothesis is then validated through purity assessment by HPLC and, ultimately, proven unequivocally by single-crystal X-ray diffraction. This guide provides the strategic framework and practical protocols necessary for researchers to approach such an analysis with scientific integrity, ensuring that the structural foundation for any subsequent research or development is sound and irrefutable.
References
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Aslam, M., et al. (2011). {5-Chloro-2-[(2-hydroxybenzylidene)amino]phenyl}(phenyl)methanone. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]
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SIELC Technologies. (2018). 5-Chloro-2-hydroxy-4-methylbenzophenone. Available at: [Link]
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NIST. (n.d.). 2-Hydroxy-5-chlorobenzophenone. NIST Chemistry WebBook. Available at: [Link]
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NIST. (n.d.). 2-Hydroxy-5-chlorobenzophenone UV/Visible spectrum. NIST Chemistry WebBook. Available at: [Link]
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SciSpace. (n.d.). Syntheses and 13C NMR Spectra of Some 5-Chloro-substituted Lichen Xanthones. Available at: [Link]
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ResearchGate. (n.d.). Synthesis of 2-amino-5-chloro-benzophenone derivatives (3a–3g). Available at: [Link]
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PubChemLite. (n.d.). 2'-chloro-2-hydroxy-5-methylbenzophenone (C14H11ClO2). Available at: [Link]
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